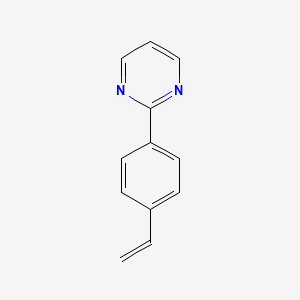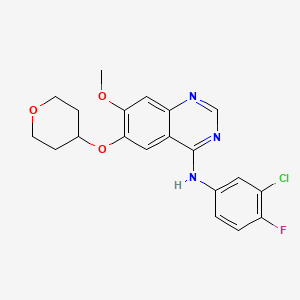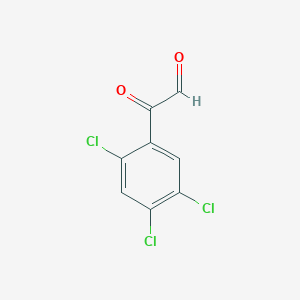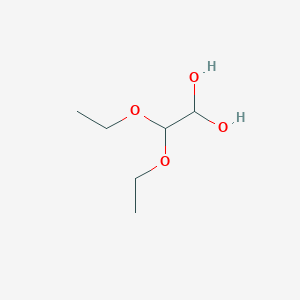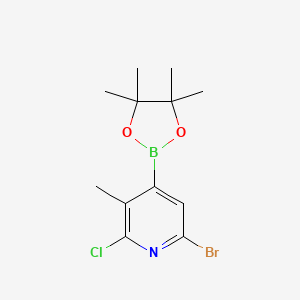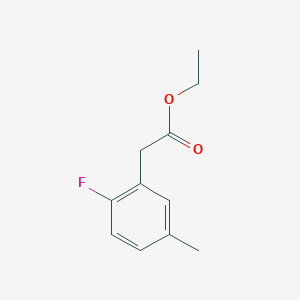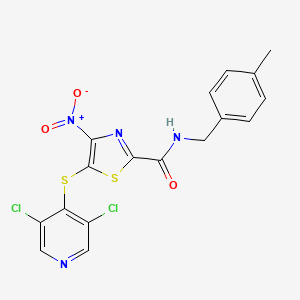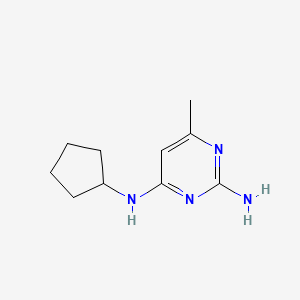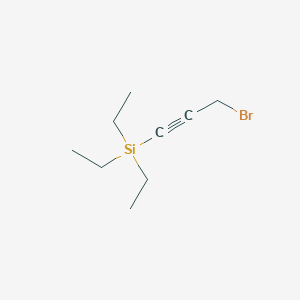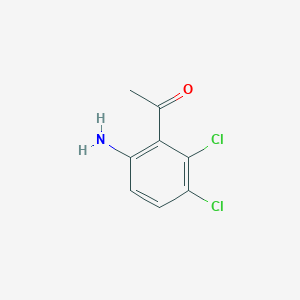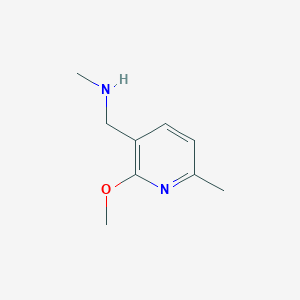
1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound with a pyridine ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine typically involves the reaction of 2-methoxy-6-methylpyridine with methylamine under specific conditions. One common method includes the use of methanol as a solvent and sodium methoxide as a base . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkyl-substituted pyridine derivatives.
Scientific Research Applications
1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine is not fully understood. it is believed to interact with specific enzymes and signaling pathways in cells. For instance, it may inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. Additionally, it may inhibit cyclooxygenase-2, involved in the production of inflammatory mediators.
Comparison with Similar Compounds
2-Methoxypyridine: A related compound with a similar pyridine ring structure but lacking the methyl and amine substitutions.
(2-Methoxy-6-methylpyridin-3-yl)boronic acid: Another similar compound with a boronic acid group instead of the amine group.
Uniqueness: 1-(2-Methoxy-6-methylpyridin-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific enzymes and pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2O/c1-7-4-5-8(6-10-2)9(11-7)12-3/h4-5,10H,6H2,1-3H3 |
InChI Key |
UEOKINGCNNBLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CNC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)
